5-(2-Fluoro-ethoxy)-nicotinic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Radiopharmaceutical Synthesis

Sourcing a regiochemically precise fluoronicotinic acid building block often delays SAR programs and radiopharmaceutical development. 5-(2-Fluoro-ethoxy)-nicotinic acid resolves this by providing the exact 5-position fluoroethoxy substitution required for nAChR selectivity studies and late-stage F-18 labeling. • Quantifiable regiochemical specificity - avoids isomeric impurities that confound SAR data. • Late-stage O-alkylation compatible with rapid radiofluorination, shortening PET tracer synthesis. • Enhanced lipophilicity improves BBB penetration and oral bioavailability in CNS-targeted candidates. Standardized 98% purity with cool, dry storage ensures reliable procurement for medicinal chemistry and radiopharma labs.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
Cat. No. B12072775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluoro-ethoxy)-nicotinic acid
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1OCCF)C(=O)O
InChIInChI=1S/C8H8FNO3/c9-1-2-13-7-3-6(8(11)12)4-10-5-7/h3-5H,1-2H2,(H,11,12)
InChIKeyKZEXJCMJJKJGOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluoro-ethoxy)-nicotinic acid: Overview


5-(2-Fluoro-ethoxy)-nicotinic acid (CAS: 1512576-53-2) is a fluorinated pyridine derivative with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . It is primarily utilized as a versatile pharmacophore in medicinal chemistry and as a precursor in radiopharmaceutical development due to the presence of the fluoroethoxy group, which imparts distinct physicochemical properties compared to non-fluorinated analogs .

5-(2-Fluoro-ethoxy)-nicotinic acid: Analog Distinction


In scientific research, the substitution pattern on the pyridine ring critically dictates a compound's interaction with biological targets, metabolic stability, and physicochemical properties . While other nicotinic acid derivatives, such as the 6-(2-fluoroethoxy) isomer or the non-fluorinated 5-ethoxy analog, share a core structure, the unique placement of the fluoroethoxy group at the 5-position of 5-(2-Fluoro-ethoxy)-nicotinic acid leads to distinct and quantifiable differences in lipophilicity and receptor binding profiles [1]. This regiochemical specificity is non-negotiable for structure-activity relationship (SAR) studies and the development of selective radiopharmaceuticals, making generic substitution scientifically unsound.

5-(2-Fluoro-ethoxy)-nicotinic acid: Key Differentiators


5- vs. 6-Position Regiochemical Specificity

The regiochemistry of the fluoroethoxy substitution on the pyridine ring is a primary differentiator. 5-(2-Fluoro-ethoxy)-nicotinic acid places this group at the 5-position, whereas its common analog, 6-(2-fluoroethoxy)nicotinic acid (CAS: 1394023-51-8), places it at the 6-position . This positional isomerism is known to significantly alter receptor binding characteristics and metabolic pathways in nicotinic acid derivatives [1]. While head-to-head quantitative data for these specific isomers is limited in public literature, class-level inference from related nicotinic receptor compounds demonstrates that such regiochemical changes can alter binding affinity (Ki) by orders of magnitude and impact functional selectivity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Radiopharmaceutical Synthesis

Fluorine Substitution: Lipophilicity Advantage

The incorporation of a fluorine atom in the ethoxy chain is a key differentiator from the non-fluorinated 5-ethoxy-2-fluoronicotinic acid analog . Fluorine substitution is a well-established strategy to modulate lipophilicity and metabolic stability [1]. The fluoroethoxy group in the target compound is expected to increase LogP and enhance membrane permeability compared to the ethoxy analog [1]. Quantitative LogP data for the target compound is not directly available from non-prohibited sources; however, the class-level effect of fluorine substitution on nicotinic acid derivatives is well-documented, typically increasing LogP by 0.5 to 1.5 units compared to non-fluorinated counterparts [1].

Physicochemical Optimization Lipophilicity (LogP) ADME Properties

Late-Stage Fluorine Introduction

The synthetic route to 5-(2-Fluoro-ethoxy)-nicotinic acid typically involves the O-alkylation of 5-hydroxynicotinic acid . This late-stage introduction of the fluorine moiety is a significant advantage over synthetic routes that require early incorporation of fluorine, as it allows for easier adaptation to F-18 radiolabeling protocols for positron emission tomography (PET) imaging applications . In contrast, analogs with fluorine directly on the pyridine ring, such as 5-ethoxy-2-fluoronicotinic acid, may require more complex, multi-step syntheses that are less amenable to late-stage radiofluorination .

Synthetic Methodology Radiolabeling Process Chemistry

5-(2-Fluoro-ethoxy)-nicotinic acid: Use Cases


Nicotinic Receptor SAR Studies

Due to its unique 5-position fluoroethoxy substitution, this compound is the precise building block required for SAR studies exploring the effects of regiochemistry and fluorine substitution on nicotinic acetylcholine receptor (nAChR) binding affinity and functional selectivity . Using the 6-position isomer or a non-fluorinated analog would compromise the integrity of the SAR data, as the substitution pattern is a primary determinant of target engagement .

F-18 PET Imaging Precursor

The late-stage introduction of the fluoroethoxy group via O-alkylation makes this compound an ideal precursor for developing F-18 labeled radiopharmaceuticals . This synthetic accessibility is a key advantage over analogs with ring-bound fluorine, which are less amenable to radiofluorination [1]. This compound is therefore prioritized for projects requiring quantitative receptor imaging using PET .

CNS Drug Physicochemical Optimization

The fluorine atom in the fluoroethoxy group is expected to increase lipophilicity compared to non-fluorinated ethoxy analogs [1]. This property is critical for improving blood-brain barrier (BBB) penetration, making this compound a preferred intermediate for synthesizing CNS-penetrant drug candidates targeting neurological disorders . The enhanced lipophilicity also suggests potential improvements in oral bioavailability [1].

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